5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of hydrazinocarbothioamides with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions in ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding hydrazines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazono group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include other hydrazono and thioxodihydro-pyrimidinedione derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their biological activities and properties. For example, 2,4-disubstituted thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Properties
IUPAC Name |
6-hydroxy-5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-6-2-4-7(5-3-6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKLMEDHWKKLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.